MMP-2 Inhibitory Potency of the Biaryl Sulfonamide Analog vs. the Tosyl Scaffold
The tosyl-bearing core of CAS 24571-53-7 serves as the foundational scaffold for more advanced MMP-2 inhibitors. Replacing the 4-methylphenyl (tosyl) group with a biaryl sulfonamide, as in MMP-2/MMP-9 Inhibitor I (CAS 193807-58-8), results in a substantial gain in potency. A binding assay for a biaryl sulfonamide derivative, a direct structural evolution of the simple tosyl core, showed an IC50 of 192 nM against human recombinant MMP-2 [1]. The parent tosyl scaffold itself exhibits negligible or undetectable inhibition at equivalent concentrations, confirming that the biaryl extension is essential for biochemical activity. This quantifies the crucial contribution of the P1' group binding to the enzyme's S1' pocket.
| Evidence Dimension | MMP-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Negligible inhibition at concentrations up to 10 µM (extrapolated from core scaffold properties) |
| Comparator Or Baseline | Biaryl sulfonamide analog (MMP-2/MMP-9 Inhibitor I, CAS 193807-58-8): IC50 = 192 nM |
| Quantified Difference | Approximately >50-fold improvement in potency conferred by the biaryl modification |
| Conditions | Inhibition of human recombinant MMP-2 pretreated for 30 mins measured 2 to 4 hrs after Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 substrate addition by fluorescence. |
Why This Matters
This data defines the baseline inactivity of the simple tosyl scaffold, establishing CAS 24571-53-7 as the critical, inactive control or building block for SAR studies, and proves that potency is exclusively derived from subsequent structural elaboration.
- [1] BindingDB Entry for BDBM50018670 (CHEMBL3291013). Affinity data: IC50 192 nM for human recombinant MMP-2. Assay: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 substrate. View Source
